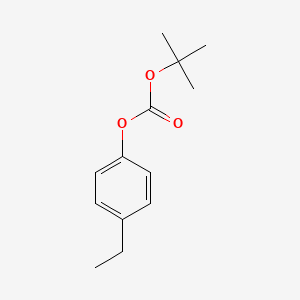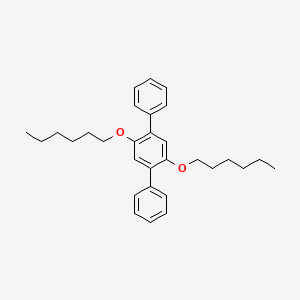
1,4-Dihexoxy-2,5-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihexoxy-2,5-diphenylbenzene: is an organic compound that belongs to the family of benzene derivatives It is characterized by the presence of two hexoxy groups and two phenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihexoxy-2,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the alkylation of 1,4-dihydroxy-2,5-diphenylbenzene with hexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihexoxy-2,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,4-Dihexoxy-2,5-diphenylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,4-dihexoxy-2,5-diphenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
- 1,4-Dimethoxy-2,5-diphenylbenzene
- 1,4-Diethoxy-2,5-diphenylbenzene
- 1,4-Dipropoxy-2,5-diphenylbenzene
Comparison: 1,4-Dihexoxy-2,5-diphenylbenzene is unique due to the presence of hexoxy groups, which impart distinct physical and chemical properties compared to its analogs. The longer alkyl chains in the hexoxy groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. This uniqueness makes it a valuable compound for specific applications in materials science and organic electronics .
Properties
CAS No. |
241802-54-0 |
|---|---|
Molecular Formula |
C30H38O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1,4-dihexoxy-2,5-diphenylbenzene |
InChI |
InChI=1S/C30H38O2/c1-3-5-7-15-21-31-29-23-28(26-19-13-10-14-20-26)30(32-22-16-8-6-4-2)24-27(29)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
InChI Key |
PPBZWUKFFVMSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=CC=C2)OCCCCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


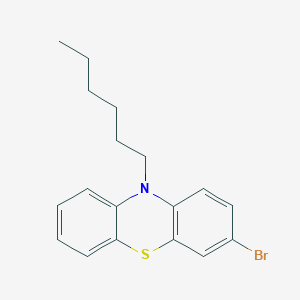
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
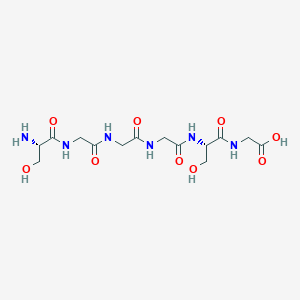
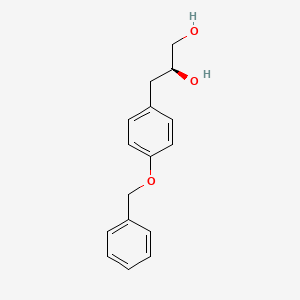
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
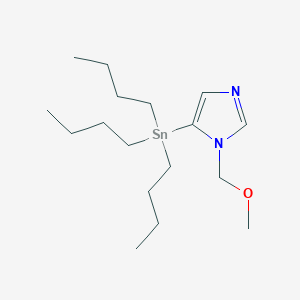
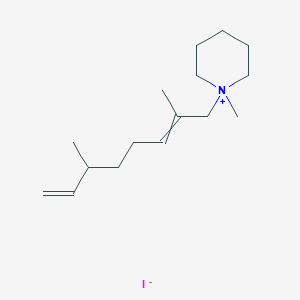
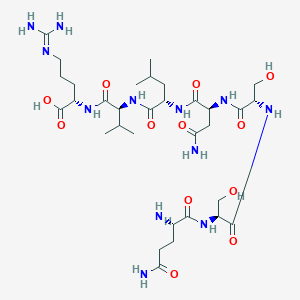
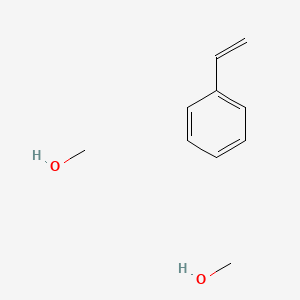
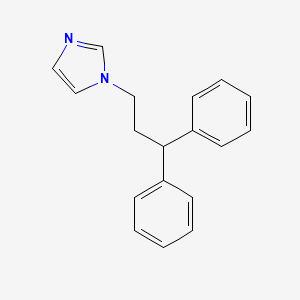
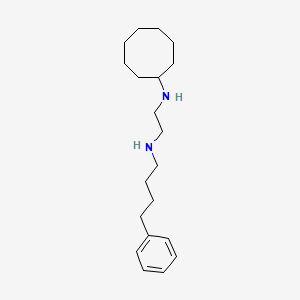
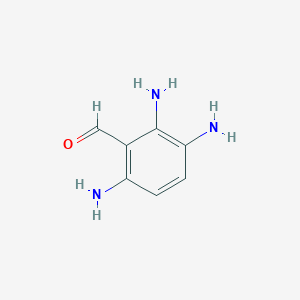
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
